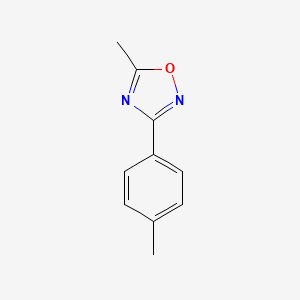

5-Methyl-3-p-tolyl-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-11-8(2)13-12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGSEQYNSZOSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297056 | |

| Record name | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81386-30-3 | |

| Record name | 81386-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry.[1][2] Its prevalence in numerous biologically active compounds stems from its unique physicochemical properties. The 1,2,4-oxadiazole moiety is often employed as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[2] This structural motif is present in a wide array of therapeutic agents, demonstrating activities including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. The inherent stability and synthetic accessibility of the 1,2,4-oxadiazole core make it a privileged scaffold in modern drug discovery and development. This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific derivative, 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, a compound of interest for further pharmacological investigation.

Synthesis of this compound: A Two-Step Approach

The most common and efficient pathway for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process: the formation of an amidoxime intermediate from a nitrile, followed by cyclization with an appropriate acylating agent.[1][3] In the case of this compound, the synthesis commences with the conversion of p-tolunitrile to N'-hydroxy-4-methylbenzimidamide, which is subsequently reacted with acetic anhydride to yield the target compound.

Part 1: Synthesis of the Key Intermediate: N'-hydroxy-4-methylbenzimidamide

The initial and crucial step is the synthesis of the amidoxime, N'-hydroxy-4-methylbenzimidamide, from p-tolunitrile. This reaction is typically carried out by treating the nitrile with hydroxylamine in the presence of a base.

Reaction Scheme:

Figure 1: Synthesis of N'-hydroxy-4-methylbenzimidamide.

Experimental Protocol: Synthesis of N'-hydroxy-4-methylbenzimidamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolunitrile (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a suitable base such as sodium carbonate (1.5 equivalents).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 v/v) to the flask to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 80-90 °C) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (p-tolunitrile) is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove any unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified N'-hydroxy-4-methylbenzimidamide under vacuum to obtain a white crystalline solid.

Part 2: Cyclization to this compound

The final step involves the acylation of the N'-hydroxy-4-methylbenzimidamide with acetic anhydride, followed by an intramolecular cyclization to form the 1,2,4-oxadiazole ring.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend N'-hydroxy-4-methylbenzimidamide (1 equivalent) in an excess of acetic anhydride (3-5 equivalents), which acts as both the acylating agent and the solvent.

-

Reaction Conditions: Heat the mixture gently with stirring. A common protocol involves heating at reflux (around 100-120 °C) for a period of 1 to 3 hours.

-

Monitoring: The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the cooled mixture into a beaker of ice-cold water to hydrolyze the excess acetic anhydride.

-

Isolation: The product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.

-

Drying: Dry the purified this compound in a vacuum oven.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Aromatic protons (p-tolyl group): Two doublets in the range of δ 7.2-8.0 ppm. Methyl protons (p-tolyl): A singlet around δ 2.4 ppm. Methyl protons (on the oxadiazole ring): A singlet around δ 2.6 ppm. | Confirms the presence of the p-tolyl and methyl groups and their respective chemical environments. |

| ¹³C NMR | Oxadiazole ring carbons: Two signals in the downfield region, typically δ 165-178 ppm.[4] Aromatic carbons: Signals in the range of δ 125-145 ppm.[4] Methyl carbons: Two signals in the aliphatic region, typically δ 10-25 ppm.[4] | Confirms the carbon skeleton of the molecule, including the heterocyclic ring carbons.[4] |

| FTIR | C=N stretching (oxadiazole ring): A characteristic absorption band around 1610-1630 cm⁻¹. C-O-N stretching (oxadiazole ring): Bands in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching: Bands above 3000 cm⁻¹. Aliphatic C-H stretching: Bands below 3000 cm⁻¹. | Confirms the presence of the 1,2,4-oxadiazole ring and the aromatic and aliphatic C-H bonds. |

| Mass Spec. | Molecular ion peak (M⁺): Expected at m/z corresponding to the molecular weight of C₁₀H₁₀N₂O (174.20 g/mol ). | Confirms the molecular weight of the synthesized compound. |

Conclusion

This technical guide outlines a reliable and well-established two-step synthesis for this compound, a molecule with potential applications in drug discovery. The synthesis proceeds through a key amidoxime intermediate, followed by a cyclization reaction with acetic anhydride. The provided experimental protocols are based on established methodologies for the synthesis of 1,2,4-oxadiazoles. Furthermore, the guide details the expected outcomes from various spectroscopic techniques essential for the unambiguous characterization of the final product. This comprehensive information serves as a valuable resource for researchers and scientists working on the synthesis and development of novel heterocyclic compounds for therapeutic applications.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, MS) of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

Introduction: Elucidating the Molecular Architecture

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational pillar for innovation. Among these, the 1,2,4-oxadiazole scaffold is a recurring motif, valued for its bioisosteric properties and broad spectrum of pharmacological activities.[1] The specific compound, this compound, merges this privileged heterocycle with a substituted aromatic system, creating a molecule of significant interest for drug development professionals.

Accurate structural confirmation is the bedrock of all subsequent research, from establishing structure-activity relationships (SAR) to ensuring purity and batch-to-batch consistency. This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach moves beyond mere data reporting, focusing on the causal logic behind experimental choices and the interpretation of spectral data to build a self-validating, unambiguous structural assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and arrangement of the tolyl and methyl substituents on the oxadiazole core.

Expertise & Experience: The "Why" Behind the Experiment

The choice of solvent is critical. A deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is used because it lacks protons that would otherwise overwhelm the analyte's signals.[2] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The analysis of both ¹H and ¹³C spectra in tandem is crucial; ¹H NMR identifies proton environments and their neighbors, while ¹³C NMR confirms the number and type of carbon atoms, including quaternary carbons that are invisible in ¹H spectra.

Expected Spectral Data & Interpretation

The structure of this compound presents a distinct set of expected signals.

Caption: Structure of this compound.

¹H NMR (Proton):

-

Aromatic Protons (p-tolyl): The para-substituted tolyl group will exhibit a characteristic AA'BB' system. This typically appears as two distinct doublets in the aromatic region (~7.2-8.0 ppm). The protons ortho to the oxadiazole ring are expected to be slightly downfield due to the ring's electron-withdrawing nature.

-

Methyl Protons (C5-CH₃): A sharp singlet corresponding to the three protons of the methyl group attached to the oxadiazole ring (C5). Its chemical shift will be in the aliphatic region, typically around 2.6 ppm.

-

Methyl Protons (Tolyl-CH₃): A sharp singlet for the three protons of the tolyl methyl group, expected around 2.4 ppm.

¹³C NMR (Carbon):

-

Oxadiazole Carbons (C3 & C5): Two distinct quaternary signals are expected at the low-field end of the spectrum, typically in the range of 165-175 ppm.[3]

-

Aromatic Carbons (p-tolyl): Four signals are expected for the six aromatic carbons due to symmetry: two for the protonated carbons and two for the quaternary carbons (one attached to the oxadiazole and one to the methyl group).

-

Methyl Carbons: Two signals in the high-field (aliphatic) region of the spectrum, corresponding to the C5-methyl and the tolyl-methyl carbons.[4]

Table 1: Expected NMR Chemical Shifts (δ) in CDCl₃

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Oxadiazole C3 | - | ~168-170 | - |

| Oxadiazole C5 | - | ~173-175 | - |

| Tolyl-H (ortho) | ~7.9-8.1 | ~127-128 | Doublet |

| Tolyl-H (meta) | ~7.2-7.4 | ~129-130 | Doublet |

| Tolyl-C (ipso) | - | ~124-126 | - |

| Tolyl-C (para) | - | ~142-144 | - |

| C5-CH₃ | ~2.6-2.7 | ~11-13 | Singlet |

| Tolyl-CH₃ | ~2.4-2.5 | ~21-22 | Singlet |

Note: These are predicted values based on literature for similar compounds. Actual values may vary slightly.[3][4]

Trustworthiness: Self-Validating Experimental Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[2]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and line shape.

-

¹H Spectrum Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of ~16 ppm and an acquisition time of ~3-4 seconds are typical.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~240 ppm) is required. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Data Processing: Process the raw data (FID) using Fourier transformation. Phase correct the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the ¹H signals to confirm the proton ratios.

Part 2: Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Interpreting the Vibrational Signature

For this compound, the IR spectrum provides a unique fingerprint that confirms the presence of the oxadiazole ring, the aromatic system, and the methyl groups. The key is to look for characteristic absorption bands. The C=N stretching vibration of the oxadiazole ring is a particularly diagnostic peak.[2] The absence of certain bands (e.g., a broad -OH or a sharp C≡N) is also a crucial piece of confirmatory evidence.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (p-tolyl) |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1615 | C=N Stretch | Oxadiazole Ring |

| ~1580, ~1500 | C=C Stretch | Aromatic Ring |

| 1300-1000 | C-O-C Stretch | Oxadiazole Ring |

| 900-675 | C-H Bend | Aromatic (out-of-plane) |

Note: Values are based on typical ranges for these functional groups in similar heterocyclic systems.[2][5]

Trustworthiness: Self-Validating Experimental Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This method is fast and requires minimal sample preparation.

-

Background Scan: Before running the sample, perform a background scan of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be automatically background-corrected. Identify and label the major absorption peaks and compare them against the expected values to confirm the presence of the key functional groups.

Part 3: Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the elemental composition and infer the molecular structure.

Expertise & Experience: Predicting the Fragmentation Cascade

Electron Ionization (EI) is a common technique for analyzing small, thermally stable organic molecules. Under EI conditions, 1,2,4-oxadiazoles undergo characteristic fragmentation pathways. A key process is a retro-cycloaddition (RCA) cleavage of the heterocyclic ring.[6] For the p-tolyl isomer, the primary fragmentation is the loss of a neutral acetonitrile (CH₃CN) molecule.[6] This specific loss is highly diagnostic and provides strong evidence for the 5-methyl-1,2,4-oxadiazole structure.

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Trustworthiness: Self-Validating Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is conventional because it produces reproducible fragmentation patterns, allowing for library matching and comparison.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺˙) at m/z = 174. Its presence confirms the molecular weight.

-

Perform a high-resolution mass measurement (if available) to confirm the elemental formula (C₁₀H₁₀N₂O).

-

Analyze the fragmentation pattern, looking for the key fragment ion at m/z 133, corresponding to the loss of 41 Da (CH₃CN).

-

Look for subsequent fragments, such as the tolyl cation at m/z 91, resulting from the loss of carbon monoxide (28 Da) from the m/z 133 fragment.

-

Synergistic Conclusion

The structural elucidation of this compound is not achieved by a single technique but by the convergent validation from NMR, IR, and MS.

Caption: Workflow for synergistic structural confirmation.

NMR spectroscopy maps the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the essential functional groups defining the molecule. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these three pillars of analytical chemistry provide an irrefutable and self-validating confirmation of the molecular identity of this compound, establishing the trusted foundation required for advanced research and development.

References

An In-Depth Technical Guide to the Crystallographic Analysis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction (SCXRD) analysis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, and understanding its three-dimensional structure is pivotal for rational drug design and development. This document details the synthesis of the title compound, the critical steps for obtaining high-quality single crystals, the complete workflow of SCXRD data acquisition, and the process of structure solution and refinement. While a definitive public crystal structure for this specific molecule is not available at the time of this writing, this guide synthesizes data from closely related structures to present a robust and predictive model of its crystallographic parameters. The protocols and theoretical framework presented herein are designed to be a self-validating system for researchers undertaking the crystallographic characterization of this and similar heterocyclic compounds.

Introduction: The Significance of this compound in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry due to its bioisosteric properties and a wide spectrum of biological activities. Derivatives of this scaffold have been reported to exhibit anti-inflammatory, analgesic, anticancer, antiparasitic, and antifungal properties. The specific compound, this compound, combines the 1,2,4-oxadiazole core with a methyl group and a p-tolyl substituent. These functional groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties through steric and electronic effects.

A precise understanding of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is fundamental for elucidating structure-activity relationships (SAR) and for designing more potent and selective drug candidates. Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining this detailed structural information. This guide provides the necessary theoretical and practical framework for the successful crystallographic analysis of this compound.

Synthesis and Crystal Growth

The initial and often most challenging step in a crystallographic study is obtaining high-quality single crystals. This necessitates a pure compound, which can be synthesized through established methods, followed by a meticulous crystallization process.

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented in the chemical literature. A common and effective route involves the cyclization of an O-acylamidoxime intermediate. The synthesis of this compound can be achieved via a two-step process:

-

Formation of p-tolyl-amidoxime: This intermediate is typically prepared by the reaction of p-tolunitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine or sodium carbonate.

-

Cyclization to the 1,2,4-oxadiazole: The p-tolyl-amidoxime is then acylated with acetyl chloride or acetic anhydride, followed by a base- or heat-induced cyclization to yield the final product, this compound.

A detailed experimental protocol for the synthesis is provided below.

Experimental Protocol: Synthesis

-

Step 1: p-tolyl-amidoxime:

-

To a solution of p-tolunitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and triethylamine (1.5 eq.).

-

Reflux the mixture at 70°C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure p-tolyl-amidoxime.

-

-

Step 2: this compound:

-

Dissolve the p-tolyl-amidoxime (1 eq.) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0°C and add acetyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Heat the mixture to reflux for 1.5-3 hours to effect cyclization.

-

After cooling, concentrate the reaction mixture under vacuum.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Crystal Growth

The growth of diffraction-quality single crystals is a critical step that often requires empirical optimization. For small organic molecules like this compound, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and can be guided by the solubility of the compound. Solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate are good starting points.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

For this compound, recrystallization from a solvent like dichloromethane or ethanol is a promising starting point for obtaining single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The SCXRD experiment is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal. The overall workflow can be broken down into several key stages.

Quantum Chemical Calculations for 5-Methyl-3-p-tolyl-1,2,4-oxadiazole: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug discovery, the integration of computational chemistry has become indispensable. Quantum chemical calculations, in particular, offer a powerful lens through which we can elucidate the electronic structure, reactivity, and potential bioactivity of novel chemical entities. This guide is dedicated to researchers, scientists, and drug development professionals, providing a comprehensive technical framework for the quantum chemical analysis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. The methodologies detailed herein are rooted in established theoretical principles and are designed to yield actionable insights for medicinal chemistry campaigns. The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] By understanding the fundamental quantum mechanical properties of this compound, we can begin to rationalize its behavior and design more potent and selective analogues.

Foundational Principles: The "Why" Behind the "How"

Before embarking on the practical aspects of the calculations, it is crucial to understand the theoretical underpinnings of our chosen methods. For a molecule like this compound, a substituted aromatic heterocyclic system, Density Functional Theory (DFT) presents an optimal balance between computational cost and accuracy.[3][4][5][6]

Density Functional Theory (DFT): Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach is computationally more efficient, allowing for the study of larger and more complex molecules relevant to drug discovery. The choice of the functional is critical. For many organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have proven to be robust for geometry optimizations and electronic property calculations.[4] For more refined energy calculations, functionals like M06-2X can provide higher accuracy.

Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets, such as 6-311G, offer a good compromise between accuracy and computational expense for molecules of this size.[4] The inclusion of polarization ( ) and diffuse functions is important for accurately describing the electron distribution, especially around heteroatoms like nitrogen and oxygen, which are key to the intermolecular interactions that govern drug-receptor binding.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the quantum chemical characterization of this compound. The workflow is designed to be logical and progressive, with each step building upon the last.

References

- 1. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability Studies of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

A Framework for Preformulation and Development

Authored by: Your Senior Application Scientist

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide provides a comprehensive framework for the systematic investigation of the solubility and stability of a specific analogue, 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. As this compound progresses through the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount for formulation design, ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols, the underlying scientific rationale, and best practices for data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring system is a five-membered heterocycle that has garnered significant attention in pharmaceutical research.[3][4] Its inherent chemical robustness and resistance to hydrolysis make it an attractive surrogate for more labile functional groups, often leading to improved pharmacokinetic profiles.[2] The subject of this guide, this compound, combines this stable core with lipophilic substituents, suggesting a compound with potentially interesting pharmacological activities but also challenges in terms of solubility. A comprehensive evaluation of its solubility and stability is therefore a critical first step in its journey towards becoming a viable drug candidate.

Physicochemical Characterization: The Foundation

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability studies.

Identity and Purity

The synthesis of this compound should be well-documented, with the final product rigorously characterized to confirm its identity and purity.[5]

Table 1: Recommended Analytical Techniques for Structural Elucidation and Purity Assessment

| Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure and identify any organic impurities. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups of the oxadiazole ring. |

| Elemental Analysis | To confirm the empirical formula. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

pKa Determination

The 1,2,4-oxadiazole ring possesses a pyridine-like nitrogen atom which can be protonated.[6] Determining the pKa of this basic center is crucial for predicting its solubility behavior in different pH environments.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., methanol/water) to achieve a concentration of approximately 1 mg/mL.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 N HCl) using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

Solubility Studies: Unlocking Bioavailability

Poor aqueous solubility is a common hurdle in drug development. A comprehensive assessment of the solubility of this compound is therefore critical.

Thermodynamic (Equilibrium) Solubility

This study determines the saturation solubility of the compound in various media, providing a baseline for formulation development.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and various biorelevant media).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the suspensions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

pH-Solubility Profile

The solubility of an ionizable compound is highly dependent on the pH of the medium. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Experimental Protocol: pH-Metric Solubility

-

Buffer Preparation: Prepare a series of buffers covering a wide physiological pH range (e.g., pH 1 to 8).

-

Solubility Determination: Determine the equilibrium solubility of this compound in each buffer using the shake-flask method described above.

-

Data Analysis: Plot the logarithm of the solubility against the pH. This profile will reveal the pH at which the compound has its minimum and maximum solubility. For a basic compound, solubility is expected to increase at lower pH values.

Table 2: Example pH-Solubility Data for a Hypothetical Basic Compound

| pH | Solubility (µg/mL) |

| 1.2 | 550 |

| 2.0 | 480 |

| 3.0 | 350 |

| 4.0 | 150 |

| 5.0 | 25 |

| 6.8 | 5 |

| 7.4 | < 1 |

Stability Studies: Ensuring Drug Product Integrity

Stability testing is a critical component of preformulation, providing insights into the degradation pathways of a drug substance and its compatibility with excipients.[7]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods.[8][9][10]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Table 3: Typical Forced Degradation Conditions and Expected Outcomes for 1,2,4-Oxadiazoles

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 N HCl at elevated temperature (e.g., 60-80°C) | Protonation of the N-4 atom followed by nucleophilic attack and ring opening to form an aryl nitrile.[6][11] |

| Basic Hydrolysis | 0.1 N NaOH at elevated temperature (e.g., 60-80°C) | Nucleophilic attack on the C-5 or C-3 carbon, leading to ring cleavage.[6][11] |

| Oxidation | 3% H₂O₂ at room temperature | The 1,2,4-oxadiazole ring is generally stable to oxidation, but substituents may be susceptible. |

| Thermal Degradation | Dry heat (e.g., 80-100°C) in the solid state | Assess the intrinsic thermal stability of the compound.[12] |

| Photodegradation | Exposure to light as per ICH Q1B guidelines | Potential for photoisomerization or other photochemical reactions.[13] |

pH-Rate Profile

This study provides a quantitative measure of the compound's stability as a function of pH, allowing for the identification of the pH of maximum stability.

Experimental Protocol: Kinetic Study

-

Sample Preparation: Prepare solutions of this compound in a series of buffers at different pH values.

-

Incubation: Store the solutions at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution and analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.

-

Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs_). Plot log(k_obs_) versus pH to generate the pH-rate profile. Based on studies of other 1,2,4-oxadiazoles, maximum stability is often observed in the pH range of 3-5.[6][11]

Degradation Pathway under Acidic and Basic Conditions

Caption: Proposed degradation pathway of 1,2,4-oxadiazoles.

Excipient Compatibility Studies

To ensure the stability of the final drug product, it is essential to assess the compatibility of this compound with common pharmaceutical excipients.[7]

Experimental Protocol: Solid-State Interaction Study

-

Mixture Preparation: Prepare binary mixtures of the drug substance with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio. A control sample of the pure drug substance should also be prepared.

-

Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

-

Analysis: At designated time points, analyze the samples for the appearance of new degradation products or significant changes in the physical appearance of the mixture using techniques like HPLC and differential scanning calorimetry (DSC).

Analytical Method Development: The Key to Accurate Measurement

A robust, stability-indicating analytical method is the cornerstone of any solubility and stability study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically the method of choice.[8][10]

Table 4: Recommended Starting Conditions for RP-HPLC Method Development

| Parameter | Recommendation |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (or buffer) gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the parent drug from all potential degradation products generated during forced degradation studies.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product. As the development of this compound progresses, further studies, such as solid-state characterization (polymorphism screening) and long-term stability testing under ICH conditions, will be necessary. By following the principles and protocols outlined in this guide, researchers can build a robust data package to support the advancement of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. researchgate.net [researchgate.net]

- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Title: A Scientist's Guide to the Biological Activity Screening of Novel 1,2,4-Oxadiazoles: From Hit Identification to Lead Prioritization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from the medicinal chemistry community.[1][2][3] Its prevalence in drug discovery is not accidental; this scaffold serves as a robust bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1][4] The inherent structural features of the 1,2,4-oxadiazole nucleus have enabled the development of a vast library of molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4]

This guide is structured to navigate the researcher through the logical, multi-tiered process of screening a novel library of 1,2,4-oxadiazole derivatives. As a Senior Application Scientist, my objective is not merely to provide protocols but to instill a deeper understanding of the causality behind each experimental choice. We will journey from high-throughput primary screens designed to identify initial "hits," through the critical secondary assays for validation and mechanism-of-action studies, and into the indispensable early ADME/Tox profiling that separates promising leads from costly late-stage failures.

Part 1: Designing a Validating Screening Cascade

A successful screening campaign is not a single experiment but a strategically designed cascade. The goal is to progressively filter a large library of compounds through increasingly specific and complex assays, enriching for candidates with the desired biological activity and drug-like properties. This "funnel" approach ensures that resources are focused on the most promising molecules. The underlying principle is "fail early, fail cheap," which is crucial for reducing attrition in later, more expensive stages of drug development.[5]

A typical cascade involves three main phases:

-

Primary Screening: High-throughput screening (HTS) of the entire compound library using a robust, cost-effective assay to identify "hits" that are active against a specific biological target or phenotype.[6][7]

-

Secondary Screening & Hit Validation: Hits from the primary screen are subjected to more detailed investigation. This includes dose-response studies to confirm potency (e.g., IC₅₀/EC₅₀ determination) and selectivity assays to rule out non-specific activity or off-target effects.[6]

-

Lead Optimization & ADME/Tox Profiling: Confirmed hits are further characterized for their drug-like properties. Early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling is performed to assess the compound's potential for clinical success.[8][9]

Caption: A logical workflow for the drug discovery screening cascade.

Part 2: Primary Screening - Casting a Wide Net for Bioactivity

Given the diverse therapeutic potential of 1,2,4-oxadiazoles, the primary screen should be tailored to the intended therapeutic area. Below are protocols for robust, high-throughput compatible assays for three major areas where this scaffold has shown promise.

Anticancer Activity Screening

A fundamental first step in identifying potential anticancer agents is to assess their ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[10]

Core Principle: The assay quantifies cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[10][11] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the novel 1,2,4-oxadiazole compounds. Replace the cell culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-oxadiazole-benzimidazole | MCF-7 (Breast) | 0.12 - 2.78 | [11] |

| 1,2,4-oxadiazole-benzimidazole | A549 (Lung) | 0.12 - 2.78 | [11] |

| 1,2,4-oxadiazole-quinoline | MCF-7 (Breast) | 0.11 ± 0.04 | [10] |

| 1,2,4-oxadiazole-quinoline | A549 (Lung) | 0.23 ± 0.011 | [10] |

| 1,2,4-oxadiazole-nortopsentin | MCF-7 (Breast) | 0.65 - 2.41 | [11] |

| 1,2,4-oxadiazole-1,2,3-triazole | A549 (Lung) | 9.18 - 12.8 | [12] |

Anti-inflammatory Activity Screening

A key event in inflammation is the production of nitric oxide (NO) by macrophages. Screening for compounds that can inhibit NO production in stimulated macrophages is a common primary assay for anti-inflammatory potential.[13][14]

Core Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including NO.[14][15] NO is unstable, but it is rapidly converted to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo dye, which can be quantified spectrophotometrically.[14]

Caption: Inhibition of LPS-induced inflammatory signaling in macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.[14]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole compounds for 1-2 hours.[14]

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 500 ng/mL) to the wells (except for the negative control).[14]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Data Acquisition: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated group.

-

Cytotoxicity Check: It is critical to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply because the compounds are killing the cells.[14]

Antimicrobial Activity Screening

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[16]

Core Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.

-

Preparation: Prepare serial two-fold dilutions of the 1,2,4-oxadiazole compounds in a 96-well plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[17] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only, no bacteria). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.[18]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Part 3: Early ADME/Tox Profiling - Ensuring Drug-Like Potential

Identifying a potent "hit" is only the beginning. A significant portion of drug candidates fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity.[5] Implementing in vitro ADME/Tox assays early in the discovery process is a critical risk-mitigation strategy. The goal is to build a comprehensive profile of a compound's viability as a drug.[8]

Caption: The ADME/Tox funnel filters hits to identify viable leads.

Key in vitro assays include:

-

Aqueous Solubility: Poor solubility can lead to poor absorption and bioavailability. This can be assessed using turbidimetric or thermodynamic methods.[5]

-

Membrane Permeability: A compound's ability to cross biological membranes (like the intestinal wall) is crucial for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.[5]

-

Metabolic Stability: The rate at which a compound is metabolized, typically by liver enzymes, affects its half-life and duration of action. Assays using liver microsomes or S9 fractions can provide an early indication of metabolic stability.[5]

-

Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6) can lead to dangerous drug-drug interactions. Fluorometric or LC-MS based assays are used to screen for this liability.[5]

-

Cytotoxicity: Assessing toxicity in non-cancerous cell lines (e.g., HEK293 or primary hepatocytes) is essential to determine a compound's therapeutic window. The MTT assay described earlier can be repurposed for this by using a non-cancerous cell line.

By integrating these assays early, researchers can prioritize compounds that not only have high potency but also possess favorable pharmacokinetic and safety profiles, dramatically increasing the probability of downstream success.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 6. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pnrjournal.com [pnrjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 1,2,4-Oxadiazole as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Analog Development of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole is a five-membered heterocyclic ring system containing one oxygen and two nitrogen atoms. First synthesized in 1884, this scaffold has garnered significant attention in drug discovery due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] It is often employed as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[3] The inherent chemical stability and capacity for hydrogen bond interactions contribute to its role as a versatile pharmacophore.[4][5]

The significance of the 1,2,4-oxadiazole core is underscored by its presence in several commercially available drugs, such as the anti-cancer agent Zibotentan and the HIV integrase inhibitor Raltegravir.[4] Furthermore, nature has incorporated this motif into a select few products, including the potent glutamate receptor agonist quisqualic acid and the indole alkaloids phidianidines A and B, highlighting its biological relevance.[3] This guide provides a detailed exploration of the synthesis of a representative member of this class, this compound, and delves into the systematic development of its analogs to probe structure-activity relationships (SAR) for therapeutic applications.

Part 1: The Foundational Synthesis of this compound

The discovery of this compound is rooted in the systematic exploration of synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles.[6] The most prevalent and efficient method for constructing this heterocyclic system is the cyclization of an amidoxime derivative with a suitable acylating agent.[7] This approach offers high yields and a straightforward reaction pathway, making it a cornerstone of 1,2,4-oxadiazole chemistry.

Causality in Synthetic Strategy

The chosen synthetic pathway leverages the nucleophilic character of the amidoxime functional group. The synthesis proceeds in two conceptual stages:

-

Formation of the Amidoxime Intermediate: The journey begins with the conversion of a nitrile (p-tolunitrile) to its corresponding amidoxime (N'-hydroxy-4-methylbenzimidamide). This is typically achieved by reacting the nitrile with hydroxylamine, which adds across the carbon-nitrogen triple bond.

-

Cyclodehydration: The resulting amidoxime is then reacted with an acylating agent, in this case, a source of an acetyl group (e.g., acetic anhydride or acetyl chloride). The amidoxime undergoes acylation, followed by an intramolecular cyclization and dehydration reaction, to yield the stable 1,2,4-oxadiazole ring.[8] Heating is often required to drive the final dehydration and ring closure.

This two-step process, which can often be performed as a one-pot synthesis, is highly efficient and adaptable for creating a diverse library of analogs by simply varying the starting nitrile and the acylating agent.[2]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative, self-validating system based on established methodologies for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[8][9]

Step 1: Synthesis of N'-hydroxy-4-methylbenzimidamide (p-tolylamidoxime)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and potassium carbonate (1.5 eq) in methanol (50 mL).

-

Reaction Initiation: Add p-tolunitrile (1.0 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot disappears.

-

Work-up and Isolation: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the methanol from the filtrate under reduced pressure. The resulting crude solid is washed with cold water, filtered, and dried under vacuum to yield the p-tolylamidoxime intermediate. Purity can be assessed by melting point and NMR spectroscopy.

Step 2: Cyclization to form this compound

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the p-tolylamidoxime (1.0 eq) from Step 1 in a suitable solvent such as ethanol or pyridine (30 mL).

-

Acylation and Cyclization: Add acetic anhydride (1.2 eq) dropwise to the suspension while stirring.

-

Reflux: Heat the mixture under reflux for 2-4 hours. The cyclodehydration process is driven by heat. Monitor the reaction by TLC.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the resulting solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[6]

Workflow Visualization

Caption: Core synthesis of this compound.

Part 2: Analog Development and Structure-Activity Relationships (SAR)

With the core scaffold in hand, the next logical phase in a drug discovery program is the synthesis of analogs to explore the SAR. This involves systematic structural modifications to identify which parts of the molecule are essential for biological activity and which can be altered to enhance potency, selectivity, or pharmacokinetic properties. The 3,5-disubstituted-1,2,4-oxadiazole framework offers two primary vectors for modification: the substituent at the C3 position (the p-tolyl group) and the substituent at the C5 position (the methyl group).

Modifications at the C5 Position

Replacing the 5-methyl group with various other substituents is a common strategy to probe the binding pocket of a biological target. This is achieved by using different acylating agents or carboxylic acids during the cyclization step with the p-tolylamidoxime intermediate.

-

Rationale: Varying the size, lipophilicity, and electronic nature of the C5 substituent can significantly impact target engagement. For instance, replacing the small methyl group with larger aryl or heteroaryl rings can introduce new van der Waals or π-stacking interactions, potentially increasing binding affinity.

Modifications at the C3 Position

Altering the 3-p-tolyl group involves starting with different substituted benzonitriles to create a range of amidoximes. These are then cyclized with a consistent acylating agent (e.g., acetic anhydride) to generate a series of 5-methyl-1,2,4-oxadiazole analogs.

-

Rationale: The electronic properties of the aryl ring at the C3 position can be fine-tuned. Adding electron-withdrawing groups (e.g., -CF3, -Cl) or electron-donating groups (e.g., -OCH3) can alter the molecule's overall electronics and its ability to form key interactions, such as hydrogen bonds or dipole interactions, with a target protein.[9]

SAR in Anticancer Applications

Derivatives of the 3,5-disubstituted-1,2,4-oxadiazole scaffold have shown significant promise as anticancer agents, often acting as apoptosis inducers or inhibitors of tubulin polymerization.[8][9][10]

One study identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer.[10] SAR studies revealed that a substituted five-membered ring at the C5 position was crucial for activity. Furthermore, replacing the C3-phenyl group with a pyridyl group was well-tolerated.[10] Another series of 3,5-disubstituted-1,2,4-oxadiazoles exhibited specificity towards pancreatic and prostate cancer cell lines, with some compounds showing cytotoxicity in the nanomolar range.[8]

| Compound ID | C3-Substituent | C5-Substituent | Target/Activity | Potency (IC50/EC50) | Reference |

| Core | p-Tolyl | Methyl | Starting Point | - | [6] |

| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | Apoptosis Inducer | Good activity vs. breast cancer lines | [10] |

| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | Anticancer (in vivo) | Active in MX-1 tumor model | [10] |

| 3n | 3,4,5-Trimethoxyphenyl | 4-Fluorophenyl | Anticancer (Prostate) | Selective (>450-fold) | [8] |

| 3p | 3,4,5-Trimethoxyphenyl | 3,4-Difluorophenyl | Anticancer (Prostate) | 10 nM | [8] |

| 5a | 3,4,5-Trimethoxyphenyl | Cbz-Phe-OH | Tubulin Polymerization Inhibitor | High Antiproliferative Activity | [9] |

| 5g | 3,4,5-Trimethoxyphenyl | p-Methoxyphenyl | Tubulin Polymerization Inhibitor | Reduced Activity | [9] |

Table 1: Structure-Activity Relationship of Selected 1,2,4-Oxadiazole Analogs.

SAR Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Synthesis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole: An Application Note and Detailed Protocol

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, frequently utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] This application note provides a comprehensive, high-yield, and reproducible two-step protocol for the synthesis of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, a representative of the 3,5-disubstituted 1,2,4-oxadiazole class. The protocol begins with the preparation of the key intermediate, p-toluamidoxime, from p-tolunitrile, followed by its efficient cyclocondensation with acetic anhydride. We delve into the rationale behind the procedural steps, offering insights into reaction optimization and characterization of the final product, tailored for researchers in synthetic chemistry and drug development.

Introduction and Reaction Principle

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a fundamental transformation in heterocyclic chemistry. Among the various established methods, the most robust and widely adopted is the [4+1] heterocyclization approach, which involves the reaction of an amidoxime with a carboxylic acid derivative.[3][4] This pathway is favored for its reliability, broad substrate scope, and generally high yields.

The overall synthesis detailed herein proceeds in two primary stages:

-

Amidoxime Formation: Conversion of an aryl nitrile (p-tolunitrile) to its corresponding amidoxime (p-toluamidoxime) using hydroxylamine.

-

Cyclocondensation: The p-toluamidoxime undergoes O-acylation with acetic anhydride, followed by an intramolecular cyclodehydration reaction under thermal conditions to yield the target 1,2,4-oxadiazole.[5]

This protocol is designed as a self-validating system, providing clear benchmarks for yield and purity, supported by established characterization data.

Detailed Experimental Protocol

All reagents should be of analytical grade and used as received unless otherwise noted.

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| p-Tolunitrile | 117.15 | ≥98% | Sigma-Aldrich |

| Hydroxylamine Hydrochloride | 69.49 | ≥99% | Sigma-Aldrich |

| Triethylamine (TEA) | 101.19 | ≥99.5% | Sigma-Aldrich |

| Ethanol (EtOH), Absolute | 46.07 | ≥99.8% | Sigma-Aldrich |

| Acetic Anhydride | 102.09 | ≥99% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | --- | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | Fisher Scientific |

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

This procedure is adapted from established methods for converting nitriles to amidoximes.[6]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-tolunitrile (5.86 g, 50 mmol, 1.0 eq) and ethanol (40 mL).

-

Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (5.21 g, 75 mmol, 1.5 eq) and triethylamine (10.5 mL, 75 mmol, 1.5 eq) in 20 mL of ethanol. Add this solution to the flask containing p-tolunitrile.

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting residue, add 50 mL of cold deionized water. A white precipitate of p-toluamidoxime will form. Stir for 15 minutes in an ice bath to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 20 mL). Dry the product under vacuum to yield p-toluamidoxime as a white crystalline solid.

-

Expected Yield: 85-95%.

-

Expected Melting Point: 155-158°C.

-

This one-pot cyclocondensation is an efficient method that avoids the isolation of the O-acylamidoxime intermediate.[7]

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend p-toluamidoxime (3.0 g, 20 mmol, 1.0 eq) in acetic anhydride (10 mL, 106 mmol, 5.3 eq). Acetic anhydride serves as both the acylating agent and the solvent.

-

Reaction: Heat the mixture to reflux (approx. 138-140°C) and stir for 2-3 hours. The suspension will gradually become a clear solution. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes) until the intermediate spot disappears and the product spot is maximized.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into 100 mL of an ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acetic anhydride and byproduct acetic acid. Caution: CO₂ evolution will occur. Stir until gas evolution ceases.

-

Extraction: A solid product should precipitate. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: If a solid precipitated during neutralization, collect it via vacuum filtration, wash with cold water, and air dry. If extracted, filter the dried organic solution and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain this compound as a pure white solid.

-

Expected Yield: 80-90%.

-

Rationale and Mechanistic Insight

The choice of a two-stage reaction sequence allows for the synthesis of a pure intermediate, which contributes to a higher yield and purity of the final product.

-

Why Acetic Anhydride? Acetic anhydride is an excellent choice for this acylation. It is less moisture-sensitive and corrosive than acetyl chloride, and the byproduct, acetic acid, is easily removed during the aqueous work-up. Its use in excess as the solvent drives the reaction to completion.

-

Role of Heat: The initial O-acylation of the amidoxime is often exothermic. However, the subsequent intramolecular cyclization to form the 5-membered oxadiazole ring requires a significant energy input to overcome the activation barrier for the ring closure and subsequent dehydration (elimination of a water molecule). Refluxing conditions provide the necessary thermal energy for this transformation.[5]

-

Neutralization Step: The careful neutralization with NaHCO₃ is critical. It quenches the highly reactive excess acetic anhydride and neutralizes the acetic acid formed, facilitating the precipitation or clean extraction of the neutral organic product.

Expected Results and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The data below is based on previously published results for this compound.[8]

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Melting Point | 64-66 °C |

| ¹H NMR (CDCl₃) | δ ~7.95 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~2.65 (s, 3H, -CH₃), ~2.40 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~175.5, ~168.0, ~141.5, ~129.5, ~127.5, ~124.0, ~21.5, ~12.0 |

| Purity (by HPLC) | >98% |

Safety and Handling

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acetic Anhydride: is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.

-

Triethylamine: is flammable and has a strong, unpleasant odor. Handle with care.

-

The neutralization step with sodium bicarbonate produces CO₂ gas. Perform this step slowly in a large beaker to avoid excessive foaming and overflow.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

5-Methyl-3-p-tolyl-1,2,4-oxadiazole: A Versatile Fluorophore for Probing Cellular Environments

An Application Note and Protocol Guide for Researchers

Abstract

The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle renowned in medicinal chemistry for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Beyond its therapeutic applications, the inherent electronic properties of this ring system provide a robust framework for the development of novel fluorescent probes. This guide introduces 5-Methyl-3-p-tolyl-1,2,4-oxadiazole, a structurally simple yet photophysically promising molecule, as a candidate fluorescent probe. We provide comprehensive, field-proven protocols for its chemical synthesis, detailed characterization of its photophysical properties, and its application in sensing microenvironment polarity. This document is intended for researchers in chemistry, biology, and drug development seeking to leverage new molecular tools for bioimaging and sensing applications.[3][4]

Introduction: The Rationale for 1,2,4-Oxadiazole-Based Probes

Fluorescent probes are indispensable tools in modern biological sciences, offering high sensitivity and real-time spatial and temporal information on cellular processes without the need for genetic engineering.[3][5] The design of an effective probe hinges on a fluorophore that is not only bright and stable but also responsive to its environment or a specific analyte.

The 1,2,4-oxadiazole ring is an attractive candidate for a fluorophore core due to several key features:

-

Chemical and Metabolic Stability: The aromatic nature of the oxadiazole ring imparts significant resistance to chemical and enzymatic degradation, a crucial feature for probes used in complex biological media.[6]

-

Synthetic Tractability: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established and highly modular, allowing for fine-tuning of photophysical and chemical properties through strategic substitution.[2][7]

-

Electronic Properties: The electron-deficient nature of the 1,2,4-oxadiazole ring facilitates the creation of molecules with significant intramolecular charge transfer (ICT) character upon excitation. Probes based on the ICT mechanism are often highly sensitive to their local environment, exhibiting changes in fluorescence intensity or wavelength in response to solvent polarity, viscosity, or ion binding.[8]

This compound serves as an excellent model system. The p-tolyl group acts as a modest electron-donating group, which, in conjunction with the oxadiazole acceptor, establishes the basis for potential ICT-mediated fluorescence.

Synthesis of this compound